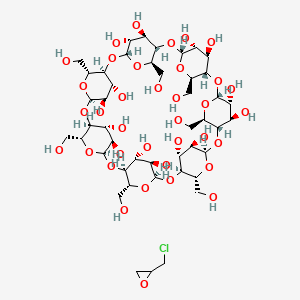

Epichlorohydrin beta-cyclodextrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)oxirane;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.C3H5ClO/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;4-1-3-2-5-3/h8-63H,1-7H2;3H,1-2H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAAHQRZZAMMNX-ZQOBQRRWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(O1)CCl.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H75ClO36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25655-42-9 | |

| Details | Compound: β-Cyclodextrin-epichlorohydrin copolymer | |

| Record name | β-Cyclodextrin-epichlorohydrin copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25655-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

1227.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Epichlorohydrin Cross-Linked β-Cyclodextrin: Synthesis, Characterization, and Application Dynamics

A Technical Guide for Researchers and Application Scientists

Introduction: The Rationale for Polymerization

Native β-cyclodextrin (β-CD) is a cyclic oligosaccharide comprising seven glucopyranose units. Its unique truncated cone architecture—featuring a hydrophobic interior cavity and a hydrophilic exterior—makes it a premier host molecule for forming inclusion complexes with various hydrophobic guests. However, native β-CD suffers from a critical limitation: its relatively low aqueous solubility (approx. 18.5 g/L at 25°C) limits its utility in high-concentration pharmaceutical formulations and large-scale environmental remediation [1].

To circumvent this, researchers utilize condensation polymerization. By cross-linking β-CD with epichlorohydrin (ECH) in an alkaline medium, we can synthesize β-CD-EPI polymers [2]. The beauty of this chemistry lies in its tunability. By manipulating the molar ratio of ECH to β-CD and the concentration of the alkaline catalyst, scientists can drive the reaction toward either a water-soluble high-molecular-weight polymer (ideal for drug delivery) or a water-insoluble 3D hydrogel/resin (ideal for wastewater adsorption) [3].

Mechanistic Pathway and Causality

The synthesis of β-CD-EPI polymers is a classic one-step nucleophilic substitution and ring-opening polymerization. As an application scientist, understanding the causality of the reagents is non-negotiable for troubleshooting and optimizing yields.

-

The Role of NaOH (Alkaline Medium): NaOH serves a dual purpose. First, it acts as a catalyst by deprotonating the hydroxyl groups (-OH) on the C2, C3, and C6 positions of the β-CD glucopyranose units, converting them into highly nucleophilic alkoxide ions. Second, it facilitates the ring-opening of the epoxide group on the ECH.

-

The Role of Epichlorohydrin (ECH): ECH is a bifunctional cross-linker. It possesses a highly reactive epoxide ring and a primary alkyl chloride.

-

The Reaction Cascade: The β-CD alkoxide attacks the epoxide ring of ECH, opening it to form an intermediate ether linkage. Subsequently, another β-CD alkoxide (or a hydroxide ion) displaces the chloride ion via an S_N2 mechanism, forming a glyceryl bridge (–CH2–CH(OH)–CH2–) between two β-CD molecules [4].

Fig 1: Mechanistic pathway of β-CD and ECH polymerization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Observations at each step (e.g., phase separation, precipitation) serve as built-in quality control checkpoints.

Protocol A: Synthesis of Water-Soluble β-CD-EPI Polymer (Pharmaceutical Grade)

Objective: To create a highly soluble carrier for poorly water-soluble active pharmaceutical ingredients (APIs).

-

Alkalization: Dissolve 5.0 g of native β-CD in 10.0 mL of a 50% w/w NaOH aqueous solution.

-

Causality: A high concentration of NaOH is required to ensure complete deprotonation of the β-CD hydroxyls. Stir continuously for 24 hours at 25°C to ensure complete homogenization and activation [1].

-

-

Cross-linking: Rapidly add 6.0 mL of epichlorohydrin to the activated mixture.

-

Causality: Rapid addition prevents localized over-crosslinking. Stir continuously at 400 rpm for exactly 40 minutes. The mixture will become highly viscous.

-

-

Termination: Halt the reaction by adding 15.0 mL of acetone.

-

Causality: Acetone acts as an anti-solvent for the polymer and quenches the unreacted ECH. Allow the mixture to settle for 30 minutes, then decant the supernatant.

-

-

Neutralization & Precipitation: Maintain the residual solution at 50°C overnight to evaporate residual acetone. Cool to room temperature, then neutralize the highly alkaline solution by dropwise addition of 6N HCl (approx. 19.9 mL) until pH 7.0 is reached [1].

-

Purification: Pour the neutralized solution into 200 mL of ethanol. The water-soluble β-CD-EPI polymer will precipitate as a white powder. Filter, wash with ethanol, and dry under a vacuum at 60°C.

Protocol B: Synthesis of Water-Insoluble β-CD-EPI Resin (Environmental Grade)

Objective: To create a robust, porous 3D hydrogel for the adsorption of heavy metals and phenolic pollutants.

-

Alkalization: Blend 5.0 g of β-CD with 10.0 mL of 50% w/w NaOH. Stir for 24 hours at 25°C.

-

Intensive Cross-linking: Add 15.0 mL of ECH (a significantly higher molar ratio than Protocol A) to the mixture.

-

Causality: The excess ECH drives the formation of a dense, highly cross-linked 3D network that is entirely insoluble in water [4].

-

-

Curing: Stir the mixture at 60°C for 2 hours. The elevated temperature accelerates the polycondensation, transforming the liquid into a solid, rubbery gel block.

-

Washing & Sizing: Crush the resulting gel block and wash exhaustively with deionized water until the washings are neutral (pH 7.0) and free of unreacted chlorides (verify via AgNO3 drop test).

-

Drying: Dry the resin in an oven at 80°C to a constant weight, then mill and sieve to the desired particle size (e.g., 100–200 mesh) for column chromatography or batch adsorption [3].

Analytical Characterization

To verify the structural integrity and purity of the synthesized polymers, a multi-modal characterization approach is required.

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is the primary tool for confirming the presence of the glyceryl cross-links. The native β-CD exhibits a broad –OH stretching band around 3300–3400 cm⁻¹. Upon polymerization, a new distinct peak appears around 1030–1080 cm⁻¹ , corresponding to the asymmetric stretching of the aliphatic ether (C–O–C) bonds formed by the ECH bridges [5]. Furthermore, the absence of a peak at 1260 cm⁻¹ (epoxide ring breathing) confirms that no unreacted ECH remains in the final purified polymer.

Nuclear Magnetic Resonance (NMR)

¹H-NMR (in D₂O or DMSO-d₆) provides definitive proof of the polymer structure. The spectrum of the β-CD-EPI polymer will show a broadening of the typical β-CD peaks due to the polymeric nature of the material. Crucially, new multiplet peaks emerge between δ 2.5 and 3.0 ppm , which are assigned to the methylene and methine protons of the glyceryl linker (–CH₂–CH(OH)–CH₂–) [5].

Thermal Gravimetric Analysis (TGA)

Native β-CD typically shows a single sharp thermal degradation event around 300–320°C. The cross-linked β-CD-EPI polymer exhibits a distinct two-step degradation profile. The first peak in the derivative thermogravimetric (DTG) curve occurs around 270°C , corresponding to the breakdown of the epichlorohydrin aliphatic bridges, followed by a second peak at 340°C corresponding to the decomposition of the macrocyclic β-CD units [6].

Table 1: Summary of Key Characterization Metrics

| Technique | Native β-CD Marker | β-CD-EPI Polymer Marker | Structural Significance |

| FTIR | 3300 cm⁻¹ (Broad -OH) | 1050 cm⁻¹ (Strong C-O-C) | Confirms ether bridge formation. |

| ¹H-NMR | δ 4.8-5.0 ppm (Anomeric H) | δ 2.5-3.0 ppm (Multiplet) | Confirms glyceryl cross-linker protons. |

| TGA/DTG | Single peak ~310°C | Dual peaks ~270°C & 340°C | Differentiates linker vs. macrocycle degradation. |

| XRD | Highly crystalline sharp peaks | Broad amorphous halo | Confirms disruption of crystal lattice by 3D cross-linking. |

Application Dynamics and Performance Data

The divergence in solubility dictates the application of the synthesized polymer.

Fig 2: Divergent application pathways of β-CD-EPI polymers based on solubility.

Pharmaceutical Excipients

Water-soluble β-CD-EPI polymers act as superior solubilizing agents compared to native β-CD. Because the polymeric structure disrupts the rigid crystalline hydrogen-bond network of native β-CD, the polymer itself is highly soluble. When APIs (e.g., famotidine, curcumin) are loaded into the cavities of the polymer network, their apparent aqueous solubility and dissolution rates increase exponentially, leading to enhanced oral bioavailability [1][2].

Environmental Remediation

Water-insoluble β-CD-EPI resins are highly effective adsorbents. They utilize a dual-mechanism for capturing pollutants: the hydrophobic cavities encapsulate organic pollutants (like bisphenol A or dyes) via host-guest interactions, while the dense network of hydroxyl groups on the polymer exterior chelates heavy metal ions[4].

Table 2: Adsorption Capacities of Insoluble β-CD-EPI Resins

| Pollutant Target | Adsorption Mechanism | Max Adsorption Capacity (q_max) | Optimal pH |

| Copper (Cu²⁺) | Chelation via surface -OH groups | 111.11 mg/g | 6.0 |

| Bisphenol A (BPA) | Host-guest inclusion in hydrophobic cavity | ~74.63 mg/g | 7.0 |

| Malachite Green Dye | Inclusion and hydrogen bonding | >900 mg/g (with RGO composite) | 8.0 |

(Data aggregated from Sikder et al., 2014 [3] and related composite studies [7])

Conclusion

The synthesis of epichlorohydrin cross-linked β-cyclodextrin represents a masterclass in tunable polymer chemistry. By strictly controlling the alkaline catalysis and the monomer-to-crosslinker ratios, scientists can engineer bespoke macromolecules. Whether formulating a highly soluble excipient to rescue a failing hydrophobic drug candidate, or deploying a robust hydrogel to strip heavy metals from industrial effluent, the β-CD-EPI polymer remains a highly versatile and self-validating platform in modern applied science.

References

-

Poornima, K.N., et al. (2015). "Synthesis and evaluation of β-Cyclodextrin-epichlorohydrin inclusion complex as a pharmaceutical excipient." Journal of Fundamental and Applied Sciences.[Link]

-

Gidwani, B., et al. (2013). "Synthesis, characterization and application of Epichlorohydrin-β-cyclodextrin polymer." Colloids and Surfaces B: Biointerfaces.[Link]

-

Sikder, M.T., et al. (2014). "Removal of copper ions from water using epichlorohydrin cross-linked beta-cyclodextrin polymer: characterization, isotherms and kinetics." Water Environment Research.[Link]

-

Crini, G., et al. (2021). "Cyclodextrin Polymers and Cyclodextrin-Containing Polysaccharides for Water Remediation." MDPI.[Link]

-

Pellicer, J.A., et al. (2019). "Adsorption Properties of β- and Hydroxypropyl-β-Cyclodextrins Cross-Linked with Epichlorohydrin in Aqueous Solution. A Sustainable Recycling Strategy in Textile Dyeing Process." MDPI Polymers.[Link]

-

Heydari, A., et al. (2018). "β-Cyclodextrin-epichlorohydrin polymer/graphene oxide nanocomposite: Preparation and characterization." Chemical Papers.[Link]

-

Rout, D.R., & Jena, H.M. (2022). "Synthesis of novel epichlorohydrin cross-linked β-cyclodextrin functionalized with reduced graphene oxide composite adsorbent for treatment of phenolic wastewater." Environmental Science and Pollution Research.[Link]

mechanism of epichlorohydrin crosslinking with beta-cyclodextrin

Mechanism of Epichlorohydrin Crosslinking with -Cyclodextrin: A Technical Guide

Executive Summary

This guide details the chemical engineering and mechanistic pathways governing the crosslinking of

Unlike simple esterifications, ECH crosslinking is a dynamic, base-catalyzed polycondensation that involves competing pathways: inter-molecular crosslinking , intra-molecular substitution , and homopolymerization . Mastering this process requires precise control over the "Epoxide-Chlorohydrin-Epoxide" shuttle mechanism to dictate the polymer's pore size, swelling index, and inclusion efficiency.

Fundamental Chemistry & Reactivity Profiles

The Nucleophiles: -Cyclodextrin Hydroxyls

1| Position | Type | pKa (Approx) | Reactivity Profile |

| C2-OH | Secondary | ~12.2 | Most Acidic. The high acidity is due to hydrogen bonding with C3-OH. In strong alkaline conditions (pH > 12), this site is preferentially deprotonated. |

| C3-OH | Secondary | >13.5 | Sterically Hindered. Least reactive due to its position "inside" the rim and H-bonding with C2. |

| C6-OH | Primary | ~15-16 | Most Accessible. While less acidic, it is the most nucleophilic site for bulky reagents due to high rotational freedom and low steric hindrance. |

Expert Insight: In the standard ECH crosslinking protocol (high concentration NaOH), the C2-OH is the primary initiation site due to thermodynamic deprotonation, though C6 substitution occurs as the reaction proceeds and steric crowding increases.

The Crosslinker: Epichlorohydrin (ECH)

ECH is a bifunctional electrophile containing an epoxide ring and a chlorine leaving group . Its reactivity is driven by ring strain and the polarization of the C-Cl bond.

Reaction Mechanism: The "Epoxide Shuttle"

The crosslinking does not occur via a simple double-displacement. It follows a stepwise Ring-Opening / Ring-Closing (Re-epoxidation) mechanism.

Step 1: Activation & Initial Attack

The base (NaOH) deprotonates a

Step 2: Chlorohydrin Intermediate & Re-epoxidation

The ring opening creates a transient chlorohydrin alkoxide. Crucially, this intermediate does not immediately attack another CD. Instead, it undergoes an intramolecular

Step 3: Crosslinking (Network Formation)

This new, tethered epoxide is attacked by an alkoxide from a second

Step 4: Competing Side Reactions

-

Hydrolysis: Water attacks the tethered epoxide, terminating the chain with a diol (glycerol) group. This increases hydrophilicity but reduces crosslinking density.

-

Oligomerization: ECH reacts with itself or the growing glyceryl chain, creating long poly-ECH spacers rather than tight single-step bridges.

Visualization: The Molecular Pathway

Figure 1: The stepwise mechanism of ECH crosslinking, highlighting the critical re-epoxidation step required to activate the crosslinker for the second attachment.

Experimental Protocol: Inverse Suspension Polymerization

To produce spherical beads suitable for packed-bed columns or controlled drug release, an inverse suspension method is required. This creates water-soluble polymer droplets dispersed in an oil phase, which harden into beads.

Materials

-

Phase A (Aqueous):

-CD, NaOH (30-50% w/w), -

Phase B (Organic): Toluene or Kerosene (continuous phase).

-

Surfactant: Span-80 or Polyvinyl alcohol (stabilizes droplets).

Step-by-Step Workflow

-

Activation (0 - 2 hours):

-

Dissolve

-CD in NaOH solution. -

Why: High alkalinity (pH > 13) is non-negotiable to ensure sufficient alkoxide concentration.

-

Temp: Room temperature.

-

-

Emulsification:

-

Add the aqueous phase to the organic phase containing surfactant.

-

Stir at high shear (e.g., 600-800 RPM).

-

Control: Stirring speed directly dictates bead size (higher RPM = smaller beads).

-

-

Crosslinking (The Critical Step):

-

Heat to 60-80°C .

-

Add ECH dropwise over 30-60 minutes.

-

Why Dropwise? The reaction is highly exothermic. Rapid addition causes localized overheating, leading to ECH homopolymerization (white flakes) rather than CD crosslinking.

-

-

Curing (4 - 6 hours):

-

Maintain temperature and agitation.[2]

-

The droplets solidify as the network density increases (sol-gel transition).

-

-

Purification:

-

Decant organic solvent.[2]

-

Wash beads with Acetone (removes organics)

Water (removes salts/NaOH) -

Dialysis may be required for pharmaceutical grade materials.

-

Workflow Diagram

Figure 2: Inverse suspension polymerization workflow for producing spherical

Critical Process Parameters (CPPs)

The properties of the final material are tunable by adjusting these variables.

| Parameter | Range | Effect on Product | Mechanistic Cause |

| NaOH Concentration | 10% - 50% | Solubility Switch. Low (<15%) | Higher pH maximizes the number of activated alkoxides, increasing the probability of multi-point attachment (crosslinking) vs. single-point substitution. |

| ECH/CD Molar Ratio | 3:1 - 15:1 | Crosslinking Density. Low Ratio | More ECH creates shorter, more frequent bridges. Excess ECH (>20:1) leads to oligomer spacers, reducing cavity accessibility. |

| Temperature | 30°C - 80°C | Reaction Rate. High Temp | Higher energy overcomes the activation barrier for the second nucleophilic attack (crosslinking step). |

Characterization & Validation

To validate the synthesis, specific analytical signatures must be confirmed.

-

FTIR Spectroscopy:

-

Indicator: Reduction in the broad -OH stretch (

) intensity relative to native -

Confirmation: Appearance/strengthening of ether C-O-C bands at

.

-

-

Swelling Degree (

):-

Protocol: Weigh dry beads (

), soak in water for 24h, weigh swollen beads ( -

Formula:

. -

Target: 2.0 - 5.0 for drug delivery hydrogels.

-

-

Morphology (SEM):

-

Successful suspension polymerization yields spherical beads with a "sponge-like" porous surface. Irregular chunks indicate emulsion failure.

-

References

-

Renard, E., et al. (1997). "Preparation and characterization of water soluble high molecular weight cyclodextrin-epichlorohydrin polymers." European Polymer Journal. Link

-

Pellicer, J.A., et al. (2018).[7] "Adsorption Properties of

- and Hydroxypropyl- -

Poornima, K.N., et al. (2015).[2] "Synthesis and evaluation of

-Cyclodextrin-Epichlorohydrin inclusion complex as a pharmaceutical excipient." Journal of Fundamental and Applied Sciences. Link -

Gidwani, B., & Vyas, A. (2014).[4] "Synthesis, characterization and application of epichlorohydrin-

-cyclodextrin polymer." Colloids and Surfaces B: Biointerfaces. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and application of epichlorohydrin-β-cyclodextrin polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. journalcsij.com [journalcsij.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

solubility enhancement using epichlorohydrin beta-cyclodextrin

Advanced Solubility Enhancement via Epichlorohydrin -Cyclodextrin Polymers

Technical Guide for Pharmaceutical Scientists

Executive Summary

The poor aqueous solubility of Class II and IV drugs (BCS) remains a primary bottleneck in drug development. While native

Epichlorohydrin

Material Science: The EPI- -CD Advantage

Structural Chemistry

EPI-

-

Soluble Polymers: Formed under specific stoichiometric ratios (low cross-linker concentration) and reaction times. These are preferred for immediate-release formulations and parenteral delivery.

-

Insoluble Hydrogels: High cross-linking density results in swelling matrices useful for controlled release, acting as molecular sponges.

The Solubility Paradox

Native

Mechanism of Action

The solubility enhancement by EPI-

-

Inclusion Complexation: The hydrophobic cavities of the

-CD units remain accessible, encapsulating non-polar drug moieties.[1] -

Micellar/Aggregate Formation: The polymer chains self-assemble into micelle-like aggregates in aqueous solution, solubilizing drugs via non-inclusion hydrophobic domains (interstitial spaces).

-

Amorphization: The polymer matrix inhibits the nucleation and crystal growth of the drug, maintaining it in a high-energy amorphous state.

Visualization: Mechanistic Pathway

The following diagram illustrates the dual-action solubility enhancement.

Figure 1: Dual-mechanistic pathway showing simultaneous inclusion complexation and polymer aggregate entrapment.

Experimental Framework

Protocol A: Synthesis of Soluble EPI- -CD

Note: This protocol targets a soluble polymer with moderate molecular weight (3000–6000 Da).

Reagents:

Step-by-Step Workflow:

-

Activation: Dissolve 10g of

-CD in 15 mL of 30% NaOH solution. Stir at 25°C for 12 hours to deprotonate hydroxyl groups. -

Cross-linking: Add epichlorohydrin (approx. 5-10 mL) dropwise while stirring rapidly.

-

Critical Control Point: The rate of addition and temperature (keep < 30°C) controls the degree of polymerization. Rapid addition or high heat leads to insoluble gels.

-

-

Reaction: Stir the mixture at 30°C for 4 hours.

-

Termination: Add acetone (50 mL) to quench the reaction and precipitate the polymer.

-

Purification: Decant the supernatant. Redissolve the gummy precipitate in minimal distilled water.

-

Dialysis: Dialyze the solution against distilled water (MWCO 1000 Da) for 48 hours to remove unreacted monomers and NaOH.

-

Isolation: Lyophilize (freeze-dry) the dialyzed solution to obtain a white, fluffy powder.

Visualization: Synthesis Workflow

Figure 2: Synthesis workflow for water-soluble epichlorohydrin

Protocol B: Phase Solubility Study (Higuchi & Connors)

This is the gold standard for determining the stability constant (

-

Preparation: Prepare aqueous solutions of EPI-

-CD ranging from 0 to 10 mM (based on repeating unit MW). -

Saturation: Add excess drug (approx. 5x intrinsic solubility) to 5 mL of each polymer solution in glass vials.

-

Equilibration: Shake at 25°C ± 0.5°C for 48–72 hours.

-

Separation: Filter samples through a 0.45 µm membrane filter.

-

Quantification: Analyze the filtrate via HPLC or UV-Vis spectrophotometry.

-

Calculation: Plot Drug Concentration (M) vs. Polymer Concentration (M).

-

Calculate

using the slope:

-

Characterization & Validation

To validate the formation of a true inclusion complex and not just a physical mixture, the following orthogonal methods are required.

| Technique | Observation in Complex | Physical Meaning |

| FTIR | Shift/disappearance of drug's carbonyl or hydroxyl peaks. | Restriction of vibration due to encapsulation in the CD cavity. |

| XRD | Disappearance of sharp diffraction peaks (Halo pattern). | Transition from crystalline drug to amorphous state within the polymer matrix.[2] |

| DSC | Disappearance of the drug's melting endotherm. | Loss of crystallinity; drug is molecularly dispersed. |

| SEM | Morphological change from defined crystals to irregular porous masses.[2] | Formation of a new solid phase (the polymer matrix). |

Case Studies & Data Analysis

The following data summarizes the efficacy of EPI-

Table 1: Comparative Solubility Enhancement Factors

| Drug | Class (BCS) | Native | EPI- | Key Reference |

| Curcumin | IV | ~100-fold | ~800-fold | [Arya et al., 2024] |

| Famotidine | IV | Moderate | High (Complete Release) | [Poornima et al., 2015] |

| Naproxen | II | 15-fold | 45-fold | [Mura et al., 2002] |

| Silymarin | II | 2.5-fold | 18-fold | [Gidwani et al., 2014] |

Analysis:

The data consistently shows that EPI-

References

-

Arya, P., et al. (2024). Epichlorohydrin-crosslinked CD polymer for gastric delivery of curcumin.[3] Cyclodextrin News. Link

-

Poornima, K.N., et al. (2015).Synthesis and Evaluation of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Cyclodextrin-Epichlorohydrin Inclusion Complex as a Pharmaceutical Excipient. Journal of Fundamental and Applied Sciences. Link -

Gidwani, B., & Vyas, A. (2014).

-cyclodextrin polymer.[4] Colloids and Surfaces B: Biointerfaces. Link -

Renard, E., et al. (1997). Preparation and characterization of water soluble high molecular weight cyclodextrin-epichlorohydrin polymers. European Polymer Journal. Link

Sources

- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing the Drug Release and Physicochemical Properties of Rivaroxaban via Cyclodextrin Complexation: A Comprehensive Analytical Approach [mdpi.com]

- 3. cyclodextrinnews.com [cyclodextrinnews.com]

- 4. Synthesis, characterization and application of epichlorohydrin-β-cyclodextrin polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Cyclodextrin-Epichlorohydrin Polymers: A Technical Guide

This guide provides an in-depth exploration of the historical development, synthesis, characterization, and application of cyclodextrin-epichlorohydrin (CD-EPI) polymers. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive technical overview, grounded in scientific principles and practical insights, to facilitate a deeper understanding and application of these versatile macromolecules.

Part 1: A Journey Through Time: The Historical Development of Cyclodextrin-Epichlorohydrin Polymers

The story of cyclodextrin-epichlorohydrin polymers is one of scientific curiosity and progressive innovation. These materials have evolved from simple crosslinked networks to sophisticated, multifunctional platforms for a myriad of applications.

The Dawn of an Idea (The 1960s): The concept of crosslinking cyclodextrins to form polymers was first brought to life in 1965 by Solms and Egli.[1] Their pioneering work laid the foundation for a new class of materials that combined the unique inclusion capabilities of cyclodextrins with the robust properties of polymers. Epichlorohydrin quickly emerged as a favored crosslinking agent due to its reactivity and ability to form stable ether linkages.[1][2] Early applications were primarily explored in the food industry, where these polymers were used for the debittering of juices and the retention of aromas.[2]

Refining the Synthesis (The 1970s-1980s): The initial synthesis methods, while groundbreaking, often resulted in heterogeneous mixtures of low molecular weight, water-soluble ethers.[1] The subsequent decades saw a concerted effort to refine the polymerization process. Researchers began to understand the critical role of reaction conditions, such as the concentration of alkali and the ratio of cyclodextrin to epichlorohydrin, in controlling the properties of the final polymer. This period was crucial for developing more controlled and reproducible synthesis protocols. A significant advancement was the introduction of two-phase emulsion polymerization, which allowed for the creation of uniform microspheres with improved physicochemical properties.[1]

Expansion into New Frontiers (The 1990s-2000s): With a better grasp of the synthesis, the applications of CD-EPI polymers expanded into the pharmaceutical and biomedical fields. The ability of these polymers to enhance the solubility and bioavailability of poorly water-soluble drugs became a major focus of research.[3] This era also saw the development of so-called "nanosponges," highly crosslinked, nanoporous structures with a large surface area, further enhancing their potential as drug delivery vehicles and for environmental remediation.

The Era of Smart Materials (2010s-Present): In recent years, the field has moved towards the creation of more complex and "smart" CD-EPI polymers. These materials can be designed to respond to specific stimuli, such as pH or temperature, allowing for targeted and controlled drug release. The incorporation of other functionalities and the combination with other polymers have led to the development of advanced hydrogels, nanocomposites, and other sophisticated materials with tailored properties for a wide range of applications, from drug delivery and gene therapy to wastewater treatment and beyond.[1]

Part 2: The Art and Science of Synthesis: A Detailed Experimental Protocol

The synthesis of cyclodextrin-epichlorohydrin polymers is a versatile process that can be tailored to yield polymers with a wide range of properties. The most common method is a one-step condensation polymerization in an alkaline medium.

Underlying Principles of the Synthesis

The synthesis hinges on the reaction between the hydroxyl groups of the cyclodextrin and the epoxide and chloromethyl groups of epichlorohydrin in the presence of a strong base, typically sodium hydroxide (NaOH). The NaOH plays a dual role: it deprotonates the hydroxyl groups of the cyclodextrin to form more reactive alkoxide ions, and it also catalyzes the ring-opening of the epoxide group of epichlorohydrin. This allows for the formation of ether linkages, crosslinking the cyclodextrin molecules into a three-dimensional network. The degree of crosslinking and the overall properties of the polymer can be controlled by manipulating the reaction parameters.

Step-by-Step Experimental Workflow

This protocol provides a general framework for the synthesis of a water-insoluble β-cyclodextrin-epichlorohydrin polymer. The specific parameters may need to be optimized depending on the desired characteristics of the final product.

Materials:

-

β-Cyclodextrin (β-CD)

-

Epichlorohydrin (EPI)

-

Sodium hydroxide (NaOH)

-

Acetone

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Dropping funnel

-

Buchner funnel and filter paper

-

Vacuum oven

Protocol:

-

Activation of Cyclodextrin:

-

Dissolve a specific amount of β-cyclodextrin in a solution of sodium hydroxide in a round-bottom flask. The concentration of NaOH is a critical parameter, with concentrations ranging from 10% to 50% (w/w) being reported. A higher concentration of NaOH leads to a higher degree of deprotonation of the cyclodextrin hydroxyl groups, which can result in a more densely crosslinked polymer.

-

Stir the mixture vigorously at a controlled temperature (e.g., 25-50°C) for a predetermined period (e.g., 1-24 hours) to ensure complete dissolution and activation of the cyclodextrin.[4] This "solubilization time" is crucial for achieving a homogeneous reaction mixture.[4]

-

-

Polymerization:

-

While maintaining the temperature and stirring, add epichlorohydrin dropwise to the activated cyclodextrin solution using a dropping funnel. The molar ratio of epichlorohydrin to cyclodextrin is a key factor influencing the crosslinking density.[4][5] Higher ratios of EPI will generally lead to a more rigid and less soluble polymer.

-

Continue the reaction for a specific duration (e.g., 3-8 hours) at a controlled temperature (e.g., 50-70°C).[4] The reaction time and temperature will affect the extent of polymerization and crosslinking.

-

-

Quenching and Precipitation:

-

After the desired reaction time, quench the reaction by adding a non-solvent such as acetone.[4] This will cause the polymer to precipitate out of the solution.

-

Allow the mixture to stand to ensure complete precipitation.

-

-

Purification:

-

Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

-

Wash the polymer extensively with deionized water to remove unreacted sodium hydroxide and other water-soluble byproducts.

-

Subsequently, wash the polymer with a solvent like ethanol or acetone to remove unreacted epichlorohydrin and low molecular weight oligomers.[6] This purification step is critical to ensure the removal of potentially toxic residual monomers. Soxhlet extraction can also be employed for a more thorough purification.[6][7]

-

-

Drying:

-

Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Causality Behind Experimental Choices and Self-Validating Systems

The choice of each parameter in the synthesis protocol has a direct impact on the final properties of the polymer. For instance, a higher molar ratio of epichlorohydrin to cyclodextrin will result in a more rigid, less swellable polymer due to increased crosslinking. Conversely, a lower ratio will produce a more flexible and potentially water-soluble polymer.

To ensure the synthesis is a self-validating system, it is crucial to include rigorous characterization of the final product. This includes techniques to confirm the chemical structure (e.g., FTIR and NMR), morphology (e.g., SEM), and properties such as swelling ratio and thermal stability (e.g., TGA). By systematically varying the synthesis parameters and characterizing the resulting polymers, a clear relationship between the experimental conditions and the material properties can be established, allowing for the reproducible synthesis of polymers with desired characteristics.

Part 3: Decoding the Polymer: Characterization Techniques

A comprehensive characterization of cyclodextrin-epichlorohydrin polymers is essential to understand their structure-property relationships and to ensure their suitability for a given application. A combination of spectroscopic, microscopic, and thermal analysis techniques is typically employed.

| Technique | Information Obtained | Significance for Researchers |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the formation of the polymer by identifying the characteristic functional groups. The appearance of new ether linkage bands and changes in the hydroxyl group region are key indicators.[8][9] | Provides a quick and straightforward method to verify the success of the polymerization reaction. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the degree of substitution and the nature of the crosslinks. Solid-state NMR is particularly useful for insoluble polymers. | Allows for a more in-depth understanding of the polymer's molecular architecture and the extent of crosslinking. |

| Scanning Electron Microscopy (SEM) | Reveals the surface morphology and microstructure of the polymer, such as particle size, shape, and porosity.[8] | Helps to visualize the physical form of the polymer, which is important for applications where surface area and porosity are critical, such as in adsorption and catalysis. |

| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the internal structure of the polymer, particularly for nanostructured materials like nanosponges.[8] | Offers insights into the nanoscale organization of the polymer network. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the polymer by measuring its weight loss as a function of temperature. | Provides information on the polymer's degradation temperature, which is important for processing and for applications at elevated temperatures. |

| Differential Scanning Calorimetry (DSC) | Identifies thermal transitions such as the glass transition temperature (Tg) and melting point (Tm). | Helps to understand the physical state of the polymer (amorphous or crystalline) and its behavior at different temperatures. |

| X-ray Diffraction (XRD) | Determines the crystalline or amorphous nature of the polymer. | The degree of crystallinity can influence properties such as solubility, swelling, and mechanical strength. |

| Swelling Studies | Measures the ability of the polymer to absorb and retain water or other solvents. The swelling ratio is an indicator of the crosslinking density. | A crucial parameter for applications in drug delivery (for controlled release) and as absorbents. |

Part 4: The Power of Application: Drug Development and Beyond

The unique properties of cyclodextrin-epichlorohydrin polymers have led to their widespread investigation and application in various fields, with a particular emphasis on drug development.

Enhancing Drug Solubility and Bioavailability

A primary application of CD-EPI polymers in the pharmaceutical industry is to improve the solubility and, consequently, the oral bioavailability of poorly water-soluble drugs.[3] The hydrophobic inner cavity of the cyclodextrin units within the polymer can encapsulate drug molecules, forming inclusion complexes. This effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent solubility. The polymeric nature of these materials offers advantages over native cyclodextrins, including a higher drug loading capacity and the potential for a more sustained release profile.[3]

| Drug | Polymer Type | Observed Effect | Reference |

| Famotidine | β-CD-EPI | Increased solubility and potential for orodispersible tablets. | [1] |

| Naproxen | α-CD-EPI & β-CD-EPI | Enhanced drug loading capacity. | [4][5] |

| Triclosan | β-CD-EPI | Formation of inclusion complexes. | [4] |

Controlled and Targeted Drug Delivery

The crosslinked network of CD-EPI polymers can act as a matrix for the controlled release of drugs. The release rate can be modulated by adjusting the crosslinking density of the polymer. Furthermore, by incorporating stimuli-responsive moieties into the polymer structure, it is possible to design "smart" drug delivery systems that release their payload in response to specific physiological cues, such as a change in pH or the presence of a particular enzyme.

Beyond Drug Delivery: A Multitude of Applications

The versatility of cyclodextrin-epichlorohydrin polymers extends far beyond drug delivery. Their ability to form inclusion complexes with a wide range of organic molecules makes them excellent candidates for:

-

Wastewater Treatment: As highly effective adsorbents for the removal of organic pollutants, such as phenols, dyes, and pesticides, from contaminated water.[2][8]

-

Food Industry: For the removal of bitter compounds from fruit juices, the encapsulation and protection of flavors and fragrances, and as components in active packaging materials.[2]

-

Cosmetics: For the stabilization of active ingredients and the controlled release of fragrances.

-

Biotechnology: As matrices for enzyme immobilization and in chiral separations.

Part 5: Visualizing the Science

Diagrams of Key Processes

Caption: Experimental workflow for the synthesis of cyclodextrin-epichlorohydrin polymers.

Caption: Schematic representation of a cyclodextrin-epichlorohydrin polymer network.

References

- Effect of Reaction Parameters on the Synthesis of Cyclodextrin-Based Nanostructured Polymers for Drug Delivery. (2025, March 7). [Source Not Available].

- Petitjean, M., García-Zubiri, I. X., & Isasi, J. R. (2021). History of cyclodextrin-based polymers in food and pharmacy: a review. Environmental Chemistry Letters, 19(4), 3393–3405.

- Gidwani, B., & Vyas, A. (2014). Synthesis, characterization and application of epichlorohydrin-β-cyclodextrin polymer. Colloids and Surfaces B: Biointerfaces, 114, 130–137.

- Crini, G. (2021). Cyclodextrin–epichlorohydrin polymers synthesis, characterization and applications to wastewater treatment: a review. Environmental Chemistry Letters, 19(3), 2383–2403.

- Effect of Reaction Parameters on the Synthesis of Cyclodextrin-Based Nanostructured Polymers for Drug Delivery. (2025, March 7). MDPI.

- Synthesis and Characterization of Water Soluble Epichlorohydrin-β-Cyclodextrin Polymers. Influence of ReactionConditions on the. (n.d.). SID.

- Poornima, K. N., & Dev, R. (2015). SYNTHESIS AND EVALUATION OF β-CYCLODEXTRIN-EPICHLOROHYDRIN INCLUSION COMPLEX AS A PHARMACEUTICAL EXCIPIENT. Journal of Fundamental and Applied Sciences, 7(2), 203–221.

- Salgın, S., Salgın, U., & Ayluçtarhan, M. (2016). Synthesis of β-Cyclodextrin-Epichlorohydrin Nanospheres: Its Application for Removal of p-nitrophenol.

- Synthesis And Evaluation Of β-cyclodextrin-epichlorohydrin Inclusion Complex As A Pharmaceutical Excipient. (n.d.). DSpace Repository.

- Morais, P. V., & Sousa, F. (2021).

- Singireddy, A., & Subramanian, S. (2019). Optimization of reaction parameters for synthesis of Cyclodextrin nanosponges in controlled nanoscopic size dimensions. Journal of Polymer Research, 26(4), 92.

- Synthesis of β-cyclodextrin-epichlorohydrin nanosponge (EpCN). (n.d.).

- Poornima, K. N., & Dev, R. (2025, August 6). Synthesis and evaluation of β-Cyclodextrin-Epichlorohydrin inclusion complex as a pharmaceutical excipient.

- EXPLORING BETA-CYCLODEXTRIN NANOSPONGES AS MULTIDIMENSIONAL DRUG DELIVERY SYSTEMS: SYNTHESIS, PROPERTIES, BIOMEDICAL APPLIC

- Singireddy, A., & Subramanian, S. (2019, April 1). Optimization of reaction parameters for synthesis of Cyclodextrin nanosponges in controlled nanoscopic size dimensions. springerprofessional.de.

- Exploring Cyclodextrin-Based Nanosponges as Drug Delivery Systems: Understanding the Physicochemical Factors Influencing Drug Loading and Release Kinetics. (2024, March 20). MDPI.

- A Review on Cyclodextrin Nanosponges. (2019, December 26). International Journal of Pharmaceutical Sciences Review and Research.

- Structure and properties of β-cyclodextrin/cellulose hydrogels prepared in NaOH/urea aqueous solution. (n.d.). Sigma-Aldrich.

- Synthesis, characterization and application of Epichlorohydrin-β-cyclodextrin polymer. (2025, August 9).

- Cyclodextrin–epichlorohydrin polymers synthesis, characterization and applications to wastewater treatment: a review. (n.d.). Semantic Scholar.

- A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. (2025, April 8). [Source Not Available].

- Crini, G., & Fourmentin, S. (2017).

- A Cyclodextrin Polymer for the Removal of Pharmaceuticals as Environmental Pollutants from Water, as Illustrated by the Example of Methylene Blue as a Model Compound. (2025, August 25). [Source Not Available].

- Adsorption Properties of β- and Hydroxypropyl-β-Cyclodextrins Cross-Linked with Epichlorohydrin in Aqueous Solution. A Sustainable Recycling Strategy in Textile Dyeing Process. (2019, February 2). MDPI.

Sources

- 1. History of cyclodextrin-based polymers in food and pharmacy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and application of epichlorohydrin-β-cyclodextrin polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Reaction Parameters on the Synthesis of Cyclodextrin-Based Nanostructured Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Reaction Parameters on the Synthesis of Cyclodextrin-Based Nanostructured Polymers for Drug Delivery [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. journalcsij.com [journalcsij.com]

- 9. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

epichlorohydrin beta-cyclodextrin for drug delivery systems

Application Note: Synthesis and Optimization of Epichlorohydrin-Crosslinked -Cyclodextrin (EPI- -CD) for Advanced Drug Delivery Systems

Causality in Experimental Design: The "Why" Behind the Chemistry

As a Senior Application Scientist, it is critical to understand that the synthesis of EPI-

-

The Role of the Alkaline Medium (NaOH): The reaction strictly requires an alkaline environment. NaOH is used to deprotonate the secondary hydroxyl groups on the

-CD rim, forming highly reactive alcoholate sites[1].-

Causality: If the NaOH concentration is too low (e.g., <25% w/w), incomplete deprotonation occurs, leading to low crosslinking density. If it is too high (e.g., >40% w/w), the epoxide rings of the ECH crosslinker undergo rapid alkaline hydrolysis before they can bridge the CD molecules, resulting in unwanted ECH homopolymerization[2].

-

-

The Role of Epichlorohydrin (ECH): ECH acts as a bifunctional crosslinker. The epoxide ring reacts with one

-CD hydroxyl group, while the chlorine atom is displaced by a hydroxyl group from a second-

Causality: The molar ratio of ECH to

-CD dictates the porosity and solubility of the polymer. An optimal ratio (typically 8:1) creates a well-defined nanosponge network. Lower ratios yield soluble, linear, or lightly branched oligomers, whereas higher ratios (e.g., 10:1) create overly dense, insoluble resins with sterically hindered cavities, thereby reducing drug-loading efficiency[2].

-

Workflow Visualizations

Fig 1: Mechanistic workflow of EPI-

Fig 2: Mechanism of solubility enhancement and systemic absorption using EPI-

Quantitative Data: Parameter Optimization

The physicochemical properties of the EPI-

| ECH/ | NaOH Concentration (% w/w) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) |

| 6:1 | 33 | 450 ± 15 | -22.4 | 48.5 ± 2.1 |

| 8:1 | 33 | 320 ± 12 | -28.6 | 64.2 ± 1.8 |

| 10:1 | 33 | 580 ± 20 | -18.2 | 41.3 ± 3.0 |

| 8:1 | 25 | 610 ± 25 | -15.4 | 35.6 ± 2.5 |

| 8:1 | 40 | 290 ± 10 | -30.1 | 52.4 ± 2.2 |

Table 1: Effect of synthesis parameters on the physicochemical properties of EPI-

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of EPI- -CD Nanosponges

This protocol is designed as a self-validating system. Do not proceed to the next step unless the checkpoint criteria are met.

Step 1: Solubilization and Activation

-

Prepare a 33% (w/w) NaOH aqueous solution. Allow it to cool to room temperature.

-

Slowly add 5.0 g of anhydrous

-CD to 10.0 mL of the NaOH solution under continuous magnetic stirring (300 rpm) at 30 °C for 6 hours[2].

-

Checkpoint: The solution must transition to a completely clear, slightly viscous liquid. Any remaining opacity indicates incomplete dissolution or activation; extend stirring time if necessary.

Step 2: Polycondensation (Crosslinking)

-

Increase the stirring speed to 600 rpm.

-

Rapidly add Epichlorohydrin (ECH) to achieve an 8:1 molar ratio (ECH/

-CD)[2]. -

Immediately raise the temperature to 50 °C and maintain for exactly 3 hours[1].

-

Checkpoint: Monitor the viscosity. Between hours 2 and 3, the solution should exhibit a distinct phase transition, becoming a highly viscous gel or a dense turbid suspension. This physical change validates successful glyceryl bridge formation.

Step 3: Termination and Precipitation

-

Stop the reaction by removing the flask from the heat source and immediately adding 15 mL of cold acetone[1].

-

Stir vigorously for 5 minutes, then allow the mixture to settle for 30 minutes.

-

Checkpoint: A dense white precipitate (the raw EPI-

-CD polymer) must form at the bottom of the flask. The supernatant (containing unreacted ECH and acetone) should be clear.

Step 4: Purification

-

Decant the supernatant. Neutralize the remaining polymer suspension by dropwise addition of 6N HCl until the pH reaches 7.0[1].

-

Transfer the neutralized polymer to a dialysis membrane (MWCO 12-14 kDa) and dialyze against ultra-pure water for 48 hours, changing the water every 8 hours.

-

Checkpoint: Test the final dialysate with a few drops of 0.1M

. The absence of a white

Protocol B: Drug Loading via Lyophilization (Model: Naproxen)

-

Dispersion: Disperse 100 mg of the purified EPI-

-CD powder in 20 mL of ultra-pure water. -

Drug Addition: Add Naproxen at a weight ratio of 1:6 (Drug:Polymer) to the suspension[2].

-

Equilibration: Stir the mixture in the dark at 200 rpm at 25 °C for 24 hours to allow both inclusion and non-inclusion complexation to reach thermodynamic equilibrium.

-

Checkpoint: Centrifuge a 1 mL aliquot at 10,000 rpm for 10 minutes. Analyze the supernatant via HPLC or UV-Vis spectroscopy. The concentration of free drug should plateau, validating that maximum loading capacity has been achieved.

-

Lyophilization: Freeze the equilibrated suspension at -80 °C, followed by lyophilization for 48 hours at -50 °C and 0.05 mbar.

-

Checkpoint: The final product must be a fluffy, easily dispersible powder. Hard, glassy chunks indicate incomplete drying or polymer degradation.

Characterization & Quality Control

To ensure the integrity of the synthesized delivery system, validate the final product using the following analytical techniques:

-

FTIR Spectroscopy: Look for the characteristic broad peak at ~3400

(O-H stretching) and the appearance of a new peak around 1080 -

Dynamic Light Scattering (DLS): Resuspend the loaded polymer in water. A monodisperse peak with a Polydispersity Index (PDI) < 0.3 and a Zeta Potential more negative than -20 mV indicates a stable, non-aggregating colloidal suspension[2].

-

X-Ray Diffraction (XRD): The sharp crystalline peaks of the pure drug should disappear in the loaded EPI-

-CD diffractogram, replaced by a broad amorphous halo. This confirms the molecular dispersion of the drug within the polymer network, which is the primary driver for enhanced dissolution[2].

References

-

Title: Effect of Reaction Parameters on the Synthesis of Cyclodextrin-Based Nanostructured Polymers for Drug Delivery Source: MDPI (Materials) URL: [Link]

-

Title: Synthesis and evaluation of β-Cyclodextrin-Epichlorohydrin inclusion complex as a pharmaceutical excipient Source: Journal of Fundamental and Applied Sciences / ResearchGate URL: [Link]

-

Title: Synthesis, characterization and application of Epichlorohydrin-β-cyclodextrin polymer Source: Colloids and Surfaces B: Biointerfaces / ResearchGate URL: [Link]

-

Title: Research Progress on Synthesis and Application of Cyclodextrin Polymers Source: PMC - National Institutes of Health (NIH) URL: [Link]

-

Title: Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers Source: SciSpace / Scientia Pharmaceutica URL: [Link]

-

Title: Cyclodextrin Polymers and Cyclodextrin-Containing Polysaccharides for Water Remediation Source: MDPI (Polymers) URL: [Link]

using epichlorohydrin beta-cyclodextrin in wastewater treatment

An in-depth guide for researchers and scientists on the application of epichlorohydrin-crosslinked β-cyclodextrin polymers for the remediation of contaminated water sources.

Introduction: A Novel Approach to Wastewater Purification

Water contamination by organic and inorganic pollutants is a significant global challenge.[1] Conventional wastewater treatment methods often struggle with the removal of persistent organic pollutants and heavy metals.[2][3] In recent years, adsorbents based on cyclodextrins have gained prominence due to their unique molecular structure.[1][4]

β-cyclodextrin (β-CD), a cyclic oligosaccharide, possesses a hydrophilic exterior and a hydrophobic inner cavity.[3][5] This structure allows it to encapsulate a wide variety of pollutant molecules in a host-guest relationship, forming inclusion complexes.[1][4][6] However, the high water solubility of native β-CD makes it unsuitable for direct application in water treatment, as it cannot be easily recovered.[7]

To overcome this limitation, β-CD can be polymerized into a water-insoluble material. Crosslinking with epichlorohydrin (EPI) is a widely used, straightforward, and cost-effective method to produce an insoluble β-CD polymer (EPI-β-CD).[6][8] This creates a stable, high-surface-area adsorbent that retains the inclusion capabilities of β-CD while being easily separable from the aqueous phase.[7] This guide provides detailed protocols for the synthesis, characterization, and application of EPI-β-CD for wastewater treatment, grounded in established scientific principles.

Part 1: Synthesis of Insoluble EPI-β-CD Polymer

The synthesis of EPI-β-CD involves a crosslinking reaction under alkaline conditions, where epichlorohydrin covalently binds multiple β-cyclodextrin units.[6] The result is a three-dimensional polymer network.

Protocol 1: Synthesis of EPI-β-CD Adsorbent

Materials:

-

β-Cyclodextrin (β-CD), dried at 100°C

-

Epichlorohydrin (EPI)

-

Sodium hydroxide (NaOH)

-

Acetone

-

Ethanol

-

Deionized water

-

Magnetic stirrer with heating plate

-

Reaction vessel (e.g., three-necked flask)

-

Condenser

Methodology:

-

Preparation of Alkaline β-CD Solution:

-

In a reaction vessel, dissolve a specific amount of β-CD (e.g., 5.67 g) in a 30-33% (w/v) aqueous solution of NaOH (e.g., 10 mL).[9]

-

Stir the mixture vigorously at room temperature (25°C) until a homogenous, clear solution is obtained. This may take several hours.

-

Scientist's Note: The alkaline medium is crucial as it deprotonates the hydroxyl groups on the β-CD molecule, making them nucleophilic and ready to react with the epichlorohydrin crosslinker.[6]

-

-

Crosslinking Reaction:

-

Heat the solution to the desired reaction temperature (e.g., 35-65°C).[9][10]

-

Add the epichlorohydrin crosslinker rapidly to the stirring solution. The molar ratio of β-CD to EPI is a critical parameter that influences the properties of the final polymer; a common starting point is a 1:10 ratio.[9][10]

-

Continue stirring vigorously for the specified reaction time (e.g., 4-8 hours) at a constant temperature.[9] The solution will gradually become more viscous as the polymer forms.

-

-

Precipitation and Purification:

-

Stop the reaction by cooling the vessel in an ice bath.

-

Precipitate the polymer by adding a non-solvent like acetone or ethanol to the reaction mixture.

-

Collect the solid polymer by filtration (e.g., using a Büchner funnel).

-

Wash the polymer repeatedly with deionized water until the pH of the filtrate is neutral. This step is vital to remove unreacted NaOH, EPI, and β-CD.

-

Finally, wash with ethanol or acetone to remove residual water and aid in drying.

-

-

Drying and Preparation:

-

Dry the purified polymer in an oven at 60-70°C until a constant weight is achieved.

-

Grind the dried polymer into a fine powder and sieve to obtain a uniform particle size for consistent experimental results.

-

Store the final product in a desiccator.

-

Caption: Synthesis of EPI-β-CD Polymer.

Part 2: Characterization of the EPI-β-CD Polymer

Characterizing the synthesized polymer is essential to confirm its structure, morphology, and thermal stability, which are all critical to its performance as an adsorbent.

| Technique | Purpose | Expected Outcome/Interpretation |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups and confirm crosslinking. | Preservation of characteristic β-CD peaks (e.g., -OH, C-O-C) and the appearance of new ether linkages from the EPI crosslinker.[10] |

| Scanning Electron Microscopy (SEM) | To observe the surface morphology and porosity. | Typically reveals a porous, irregular, and sponge-like structure, which is favorable for high surface area and pollutant access.[10] |

| Thermogravimetric Analysis (TGA) | To assess thermal stability. | Determines the decomposition temperature of the polymer, indicating its stability under different operational temperatures.[2] |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore size distribution. | Provides quantitative data on the surface area available for adsorption. A larger surface area generally correlates with higher adsorption capacity.[10] |

Part 3: Application in Wastewater Treatment

The primary application of EPI-β-CD is the removal of pollutants through batch adsorption studies. These experiments are designed to determine the optimal conditions for pollutant removal and to understand the adsorption mechanism.

Mechanism of Pollutant Removal

The removal of pollutants by EPI-β-CD is a multi-faceted process, not limited to a single interaction. The primary mechanisms include:

-

Inclusion Complexation: The hydrophobic cavity of the β-CD units encapsulates non-polar or partially polar organic molecules that fit within the cavity, such as phenols, dyes, and pesticides.[3][6][11] This is the hallmark of cyclodextrin-based adsorbents.

-

Surface Adsorption: The polymer network itself provides a large surface area for physical adsorption of pollutants.[11]

-

Hydrogen Bonding: The abundant hydroxyl groups on the polymer surface can form hydrogen bonds with suitable pollutant molecules.[12]

-

Electrostatic Interactions: For charged pollutants, electrostatic attraction or repulsion with the polymer surface (which can vary with pH) can play a role.[13]

Caption: Pollutant removal mechanisms by EPI-β-CD.

Protocol 2: Batch Adsorption Experiments

Objective: To evaluate the adsorption performance of the EPI-β-CD polymer for a target pollutant.

Materials:

-

Synthesized EPI-β-CD polymer

-

Stock solution of target pollutant (e.g., 1000 mg/L of 2,4-dichlorophenol, Bisphenol S, or a heavy metal like Cu²⁺).[14]

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Conical flasks or beakers

-

Orbital shaker

-

Analytical instrument for measuring pollutant concentration (e.g., UV-Vis Spectrophotometer, HPLC, AAS)

Methodology:

Caption: Workflow for batch adsorption experiments.

-

General Procedure:

-

Add a fixed amount of EPI-β-CD adsorbent (e.g., 0.05 g) to a series of flasks containing a known volume of pollutant solution (e.g., 50 mL).[12]

-

Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time.[14]

-

After shaking, separate the adsorbent from the solution by filtration or centrifugation.

-

Analyze the supernatant for the final pollutant concentration (Cₑ).

-

The amount of pollutant adsorbed per unit mass of adsorbent at equilibrium (qₑ, in mg/g) is calculated using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ is the initial concentration, Cₑ is the equilibrium concentration, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

-

-

Investigating Key Parameters:

-

Effect of pH: Perform the general procedure across a range of pH values (e.g., 2-10) to find the optimal pH for adsorption.[15]

-

Rationale: pH affects the surface charge of the adsorbent and the speciation of the pollutant, influencing electrostatic interactions. For heavy metals, higher pH often leads to precipitation, which must be distinguished from adsorption.[15]

-

-

Effect of Contact Time (Kinetics): Analyze samples at different time intervals (e.g., 5, 10, 30, 60, 120, 180 min) to determine how quickly equilibrium is reached.[14]

-

Effect of Initial Concentration (Isotherms): Conduct the experiment with varying initial pollutant concentrations at the optimal pH and equilibrium time.

-

Rationale: This data is fitted to isotherm models like the Langmuir and Freundlich models to describe how the pollutant interacts with the adsorbent surface and to determine the maximum adsorption capacity.[10][12] The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes adsorption on heterogeneous surfaces.[2][16]

-

-

Adsorption Capacities for Various Pollutants

The performance of EPI-β-CD varies depending on the pollutant. The following table summarizes reported maximum adsorption capacities (q_max) from the literature.

| Pollutant Type | Specific Pollutant | Maximum Adsorption Capacity (q_max, mg/g) | Reference |

| Phenolic Compounds | 2,4-dichlorophenol | 702.85 | [14] |

| Phenol | 659.48 | [14] | |

| p-nitrophenol | 17.20 | [10] | |

| Bisphenol S (BPS) | 69.7 | ||

| Heavy Metals | Copper (Cu²⁺) | 111.11 | |

| Lead (Pb²⁺) | 285.71 | [5] | |

| Cadmium (Cd²⁺) | 126.58 | [5] | |

| Dyes | Direct Red 83:1 | 107.5 | [2] |

Note: Adsorption capacities are highly dependent on experimental conditions (pH, temperature, etc.) and the specific synthesis method of the polymer.

Protocol 3: Regeneration and Reusability

For an adsorbent to be economically viable, it must be reusable. Regeneration involves desorbing the captured pollutant to restore the adsorbent's capacity.

Methodology:

-

After an adsorption cycle, collect the pollutant-laden EPI-β-CD polymer.

-

Wash the polymer with a suitable desorption agent. The choice of agent depends on the pollutant and the adsorption mechanism.

-

For organic pollutants, organic solvents like ethanol or methanol are often effective.[17]

-

For pH-sensitive adsorption, an acidic or basic solution can be used to alter surface charges and release the pollutant.

-

-

The regeneration can be enhanced using sonication.[17]

-

After desorption, wash the polymer with deionized water until the pH is neutral.

-

Dry the regenerated adsorbent and use it in a new adsorption cycle.

-

Repeat the adsorption-desorption cycle several times (e.g., 5-6 cycles) to evaluate the loss in adsorption efficiency.[12][14] A small reduction in removal efficiency after several cycles indicates good stability and reusability.[12][14]

Conclusion

Epichlorohydrin-crosslinked β-cyclodextrin is a highly effective and versatile adsorbent for removing a wide range of pollutants from wastewater. Its synthesis is straightforward, and its performance is rooted in the unique inclusion capability of the cyclodextrin moiety, supplemented by other adsorption mechanisms. By systematically applying the protocols outlined in this guide, researchers can effectively synthesize, characterize, and optimize the use of EPI-β-CD for specific water treatment challenges, contributing to the development of more sustainable and efficient purification technologies.

References

-

Gidwani, B., & Vyas, A. (2014). Synthesis, characterization and application of epichlorohydrin-β-cyclodextrin polymer. Colloids and Surfaces B: Biointerfaces, 114, 1-10. [Link]

-

Singh, P., et al. (2022). Synthesis of novel epichlorohydrin cross-linked β-cyclodextrin functionalized with reduced graphene oxide composite adsorbent for treatment of phenolic wastewater. Environmental Science and Pollution Research, 29(48), 73444-73460. [Link]

-

(SID). Synthesis and Characterization of Water Soluble Epichlorohydrin-β-Cyclodextrin Polymers. Influence of ReactionConditions on the. SID.[Link]

-

Gidwani, B., & Vyas, A. (2014). Synthesis, characterization and application of Epichlorohydrin-β-cyclodextrin polymer. ResearchGate.[Link]

-

Li, J., et al. (2015). Chitosan and β-Cyclodextrin-epichlorohydrin Polymer Composite Film as a Plant Healthcare Material for Carbendazim-Controlled Release to Protect Rape against Sclerotinia sclerotiorum (Lib.) de Bary. Polymers, 7(8), 1356-1371. [Link]

-

García-Díaz, I., et al. (2019). Adsorption Properties of β- and Hydroxypropyl-β-Cyclodextrins Cross-Linked with Epichlorohydrin in Aqueous Solution. A Sustainable Recycling Strategy in Textile Dyeing Process. Polymers, 11(2), 233. [Link]

-

Crini, G. (2021). Cyclodextrin–epichlorohydrin polymers synthesis, characterization and applications to wastewater treatment: a review. Environmental Chemistry Letters, 19(3), 2445-2461. [Link]

-

Li, S., et al. (2021). β-Cyclodextrin-Polyacrylamide Hydrogel for Removal of Organic Micropollutants from Water. Gels, 7(3), 127. [Link]

-

Poornima, K.N., & Dev, R. (2015). SYNTHESIS AND EVALUATION OF β-CYCLODEXTRIN-EPICHLOROHYDRIN INCLUSION COMPLEX AS A PHARMACEUTICAL EXCIPIENT. Journal of Fundamental and Applied Sciences, 7(2), 203-221. [Link]

-

Salgın, S., Salgın, U., & Ayluçtarhan, M. (2016). Synthesis of β-Cyclodextrin-Epichlorohydrin Nanospheres: Its Application for Removal of p-nitrophenol. Chemical Science International Journal, 1-13. [Link]

-

Crini, G. (2021). Cyclodextrin–epichlorohydrin polymers synthesis, characterization and applications to wastewater treatment: a review. Semantic Scholar.[Link]

-

Al-Khafaji, Z. S. (2021). Cross-Linked β-Cyclodextrin for Removal of Toxic Metals from Wastewater. IOP Conference Series: Materials Science and Engineering, 1090(1), 012093. [Link]

-

García-Díaz, I., et al. (2019). Adsorption Properties of β- and Hydroxypropyl-β-Cyclodextrins Cross-Linked with Epichlorohydrin in Aqueous Solution. A … - OUCI. [Link]

-

Liu, Y., et al. (2019). Synthesis of β-Cyclodextrin/Epichlorohydrin Polymer and Its Adsorption Properties for Bisphenol S. Environmental Science Research, 32(10), 1746-1754. [Link]

-

Zhang, Y., et al. (2014). Removal of Copper Ions From Water Using Epichlorohydrin Cross-Linked β-Cyclodextrin Polymer: Characterization, Isotherms and Kinetics. ResearchGate.[Link]

-

IRJET. (2021). Removal of Heavy Metal Ions from Water using Beta-Cyclodextrin: A Review. International Research Journal of Engineering and Technology.[Link]

-

Zhao, F., et al. (2011). Adsorption mechanism-based screening of cyclodextrin polymers for adsorption and separation of pesticides from water. Water Research, 45(11), 3499-3508. [Link]

-

Morin-Crini, N., et al. (2018). Water-insoluble β-cyclodextrin–epichlorohydrin polymers for removal of pollutants from aqueous solutions by sorption processes using batch studies: A review of inclusion mechanisms. Progress in Polymer Science, 78, 1-23. [Link]

-

Crini, G., et al. (2018). cyclodextrin–epichlorohydrin polymers for removal of pollutants from aqueous solutions. ResearchGate.[Link]

-

Kadam, A., & Kanhed, A. (2022). β-cyclodextrin and its derivatives: application in wastewater treatment. Environmental Science and Pollution Research, 29(1), 1-20. [Link]

-

Sutan, N. A., et al. (2024). Synthesis and Characterization of Environmentally Friendly β-Cyclodextrin Cross-Linked Cellulose/Poly(vinyl alcohol) Hydrogels for Adsorption of Malathion. ACS Omega.[Link]

-

Wang, J., et al. (2019). Adsorption behavior and mechanism of β-cyclodextrin–styrene-based polymer for cationic dyes. RSC Advances, 9(59), 34505-34513. [Link]

- CN103663754A - Regeneration method of cyclodextrin absorbent for water treatment - Google P

-

García-Díaz, I., et al. (2019). Synthesis of New Cyclodextrin-Based Adsorbents to Remove Direct Red 83:1. Polymers, 11(11), 1833. [Link]

Sources

- 1. β-cyclodextrin and its derivatives: application in wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. irjet.net [irjet.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Chitosan and β-Cyclodextrin-epichlorohydrin Polymer Composite Film as a Plant Healthcare Material for Carbendazim-Controlled Release to Protect Rape against Sclerotinia sclerotiorum (Lib.) de Bary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journalcsij.com [journalcsij.com]

- 11. Adsorption mechanism-based screening of cyclodextrin polymers for adsorption and separation of pesticides from water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hjkxyj.org.cn [hjkxyj.org.cn]

- 13. Adsorption behavior and mechanism of β-cyclodextrin–styrene-based polymer for cationic dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of novel epichlorohydrin cross-linked β-cyclodextrin functionalized with reduced graphene oxide composite adsorbent for treatment of phenolic wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Adsorption Properties of β- and Hydroxypropyl-β-Cyclodextrins Cross-Linked with Epichlorohydrin in Aqueous Solution. A … [ouci.dntb.gov.ua]

- 17. CN103663754A - Regeneration method of cyclodextrin absorbent for water treatment - Google Patents [patents.google.com]

preparation of epichlorohydrin beta-cyclodextrin nanospheres

Executive Summary

This application note details the protocol for synthesizing insoluble, cross-linked epichlorohydrin β-cyclodextrin (EPI-β-CD) nanospheres. Unlike soluble CD polymers used for simple complexation, these nanospheres (often termed "nanosponges") function as solid-state hyper-crosslinked networks. They exhibit high specific surface area and tunable porosity, making them ideal for sustained drug delivery, pollutant adsorption, and catalytic support.

Key Technical Differentiator: This protocol focuses specifically on the high-shear sol-gel precipitation method , optimized to prevent bulk gelation and ensure discrete spherical morphology with a particle size distribution (PSD) of 100–300 nm.

Safety & Hazard Controls (Critical)

WARNING: Epichlorohydrin (EPI) is a volatile, distinctively garlic-smelling liquid that is a potent alkylating agent, a suspected carcinogen, and highly flammable.[1]

-

Engineering Controls: All steps involving EPI must be performed in a certified chemical fume hood.[1]

-

PPE: Standard nitrile gloves provide insufficient protection against EPI permeation. Use Silver Shield® (Laminate) or Butyl Rubber gloves.

-

Waste: Quench all unreacted epoxide waste with aqueous bisulfite or glycine before disposal.

Theoretical Foundation

The Chemistry of Crosslinking

The synthesis relies on a nucleophilic substitution reaction under highly alkaline conditions. The mechanism proceeds in two stages:[1][2]

-

Activation: Sodium hydroxide deprotonates the hydroxyl groups of β-cyclodextrin (β-CD), forming alkoxides. The C2 and C3 secondary hydroxyls are the most reactive.

-

Crosslinking: The alkoxide attacks the epoxide ring of epichlorohydrin (ring-opening), forming a chlorohydrin intermediate, which then undergoes a second internal displacement of chloride to re-form an epoxide or link to a second β-CD molecule.

Mechanism Visualization

The following diagram illustrates the transition from monomeric β-CD to the crosslinked network.

Figure 1: Reaction mechanism showing alkaline activation and subsequent crosslinking of β-CD monomers.

Materials & Equipment

| Reagent/Equipment | Grade/Spec | Purpose |

| β-Cyclodextrin | >98% (Recrystallized) | Monomer host. Impurities affect pore size. |

| Epichlorohydrin | >99% | Crosslinking agent. |

| Sodium Hydroxide | Pellets (Anhydrous) | Catalyst/Solvent. Creates alkaline environment. |

| Acetone | ACS Reagent | Quenching agent and precipitant. |

| Dialysis Tubing | MWCO 12–14 kDa | Purification (removes salts/monomers). |

| High-Shear Homogenizer | Ultra-Turrax or similar | Prevents bulk gelation; ensures nanospheres. |

Experimental Protocol

Phase A: Preparation of the Aqueous Phase (Activation)

Rationale: High alkalinity is required not just for catalysis, but to solubilize the β-CD at high concentrations (30% w/v) to maximize collision frequency during polymerization.

-

Prepare a 33% (w/w) NaOH solution by dissolving 33g NaOH in 67mL deionized water. Exothermic reaction—cool to room temperature before use.

-

Dissolve 10.0 g of β-CD in 30 mL of the NaOH solution.

-

Stir at 25°C for 2 hours to ensure complete deprotonation (activation) of hydroxyl groups.

Phase B: Crosslinking & Nanosphere Formation

Rationale: The molar ratio of EPI to β-CD is the critical determinant of solubility. A ratio of 1:10 yields soluble polymers; a ratio of 1:55 yields insoluble nanospheres (Salgın et al., 2016).

-

Heat the solution to 65°C .

-

CRITICAL STEP: Add epichlorohydrin dropwise.

-

Target Ratio: 1:30 to 1:55 (Molar Ratio β-CD:EPI).

-

Calculation: For 10g β-CD (~8.8 mmol), use ~38 mL EPI for a 1:55 ratio.

-

-

Shear Application: Immediately upon EPI addition, engage high-shear stirring (or homogenization at 5,000 RPM).

-

Why? Without shear, the mixture will form a solid, bulk hydrogel block. Shear forces break the gelation points into discrete spherical particles.

-

-

Maintain reaction at 65°C for 3.5 hours .

Phase C: Quenching & Purification

-

Quench: Stop the reaction by adding acetone (approx. 2x reaction volume). This precipitates the polymer and scavenges unreacted EPI.

-

Neutralization: Decant the supernatant. Resuspend the solid in water and adjust pH to 7.0 using 6M HCl.

-

Dialysis: Transfer the suspension to dialysis tubing (MWCO 12–14 kDa). Dialyze against distilled water for 72 hours, changing water twice daily.

-

Validation: Test outer water with silver nitrate (AgNO₃). If precipitate forms, chloride ions are still present. Continue dialysis.

-

-

Recovery: Lyophilize (freeze-dry) the dialyzed suspension for 24 hours to obtain a fluffy white powder.

Workflow Visualization

Figure 2: Step-by-step synthesis workflow emphasizing the critical shear and purification steps.

Characterization & Quality Control